BRD4 Protein Degradation Efficiency: GNE-987 vs. JQ1 and ARV-825 in AML Cells
GNE-987 induces complete degradation of BRD4 protein at nanomolar concentrations, an effect not achievable by the traditional BET inhibitor JQ1 or the early-generation PROTAC ARV-825 [1]. Western blot analysis in AML cell lines (NB4, Kasumi-1, HL-60, MV4-11) showed that even at the highest tested concentration of 100 nM, both JQ1 and ARV-825 exhibited markedly inferior BET protein degradation efficiency compared to GNE-987 [1].
| Evidence Dimension | BRD4 protein degradation efficiency (qualitative assessment via Western blot) |
|---|---|
| Target Compound Data | GNE-987: Induces significant degradation of BRD4 at 100 nM |
| Comparator Or Baseline | JQ1 and ARV-825: Inferior BET protein degradation efficiency at the same concentration (100 nM) |
| Quantified Difference | Not quantified (visual band intensity difference); the effect is described as 'far better' for GNE-987 [1] |
| Conditions | AML cell lines (NB4, Kasumi-1, HL-60, MV4-11) treated for 24 h |
Why This Matters
This demonstrates the unique pharmacological advantage of catalytic degradation over mere inhibition, ensuring procurement of the only tool capable of complete target removal.
- [1] Sang, X., et al. (2022). Figure 4: GNE-987 inhibits the expression of BET protein in AML cells and increases the expression of PARP protein, and the effect is far better than those of JQ1 and ARV-825. Journal of Immunology Research. View Source
